molecular formula C23H24F3N3O3S B2912470 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1022903-92-9

7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2912470
CAS No.: 1022903-92-9
M. Wt: 479.52
InChI Key: OJKVVPBRJPXQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrrolidine sulfonyl group at position 7 and a 3-(trifluoromethyl)benzyl substituent at position 3. These functional groups contribute to its physicochemical properties, such as lipophilicity (enhanced by the trifluoromethyl group) and hydrogen-bonding capacity (via the sulfonyl moiety). While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as kinase inhibitors or CNS-targeting agents .

Properties

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c24-23(25,26)17-6-3-5-16(13-17)15-29-21-14-18(33(31,32)27-10-1-2-11-27)8-9-19(21)28-12-4-7-20(28)22(29)30/h3,5-6,8-9,13-14,20H,1-2,4,7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKVVPBRJPXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves several steps:

  • Formation of the quinoxaline core: : This typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.

  • Introduction of the trifluoromethylbenzyl group: : This is usually achieved through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced onto the quinoxaline core.

  • Sulfonylation: : The final step involves the sulfonylation of the nitrogen atom in the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors for better reaction control and scalability, as well as the application of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

  • Reduction: : The quinoxaline core can be reduced to dihydroquinoxaline under appropriate conditions.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring and the quinoxaline core.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Employs reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include modified quinoxaline derivatives, reduced forms of the original compound, and various substitution products.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and drug development due to its reactive functional groups and complex structure.

Biology and Medicine

In biological studies, it can act as a ligand for studying receptor interactions or as a core structure for developing pharmaceuticals targeting specific pathways.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers or catalysts, where its specific functional groups play a crucial role.

Mechanism of Action

The mechanism of action of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to easily cross cell membranes, while the sulfonyl group can form stable bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is shared among several analogs, but substituents at positions 5 and 7 critically influence their properties. Key comparisons include:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties/Notes
Target Compound 3-(Trifluoromethyl)benzyl 1-Pyrrolidinylsulfonyl ~390* Higher lipophilicity due to trifluoromethyl group
7-(Morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-... (CAS 1042134-64-4) 3-(Trifluoromethyl)benzyl Morpholinosulfonyl ~406* Discontinued; morpholine enhances water solubility
7-[(4-Methylpiperazino)sulfonyl]-... (CAS 1009549-45-4) Unsubstituted 4-Methylpiperazinosulfonyl 350.44 Lower molecular weight; methylpiperazine may improve CNS penetration
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one 3-Methoxybenzyl Trifluoromethyl ~395* Thiazolo core instead of pyrrolo; altered bioactivity

*Estimated based on structural analogs.

Functional Group Impact

  • Sulfonyl Substituents: 1-Pyrrolidinylsulfonyl (target compound): A 5-membered saturated ring with one nitrogen. Balances lipophilicity and moderate polarity. Morpholinosulfonyl (): A 6-membered ring with oxygen, increasing polarity and water solubility . 4-Methylpiperazinosulfonyl (): A 6-membered ring with two nitrogens; methylpiperazine may enhance blood-brain barrier penetration .
  • Position 5 Substituents: 3-(Trifluoromethyl)benzyl: Introduces strong electron-withdrawing effects and metabolic stability.

Biological Activity

The compound 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest a variety of interactions with biological targets, particularly in the context of antiviral and antibacterial properties.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Pyrrolidine ring : This five-membered ring contributes to the compound's ability to interact with various biological targets.
  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, this group may also influence the compound's binding affinity to its targets.
  • Quinoxaline core : This bicyclic structure is often associated with diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to the one exhibit significant antiviral properties. For instance, non-nucleoside inhibitors have been shown to effectively inhibit the measles virus (MV) RNA-dependent RNA polymerase (RdRp) activity. The presence of a trifluoromethyl moiety is critical for enhancing antiviral potency, as demonstrated by related compounds that achieved nanomolar inhibition against MV .

Antibacterial Activity

The quinoxaline scaffold has been explored for its antibacterial properties. Studies have shown that derivatives of quinoxaline can exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of different substituents on the quinoxaline core has been linked to increased antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • The trifluoromethyl group significantly enhances the potency of the compound.
  • Modifications on the pyrrolidine and quinoxaline rings can lead to variations in biological activity.
  • Compounds with specific substitutions on the phenyl ring showed improved selectivity and efficacy against targeted pathogens .

Case Studies

Several studies have investigated related compounds with promising results:

  • Inhibition of Measles Virus : A related compound demonstrated an IC50 of 35–145 nM against multiple MV strains, showcasing the potential of pyrrolidinylsulfonamide derivatives in antiviral therapy .
  • Antibacterial Screening : A synthesized library of quinoxaline derivatives was tested against S. aureus and P. aeruginosa, revealing several candidates with significant antibacterial activity .

Data Tables

CompoundTarget PathogenIC50 (nM)Selectivity Ratio
Compound AMeasles Virus35–14516,500
Compound BS. aureus<100Not specified
Compound CP. aeruginosa<200Not specified

Q & A

Q. What are the optimal synthetic routes for 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, and how can reaction selectivity be controlled?

Methodological Answer: The synthesis involves cycloaddition reactions of benzimidazolium ylides with dipolarophiles. Selectivity toward pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives can be tuned by adjusting solvent polarity, temperature, and catalyst systems. For example, polar aprotic solvents (e.g., DMF) at elevated temperatures favor ring-opening pathways, leading to the target compound. Spectral analysis (NMR, IR) and X-ray crystallography are critical for confirming regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for verifying molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (e.g., using a C18 column and ammonium acetate buffer at pH 6.5) is recommended. Residual solvents should be quantified via GC-MS, adhering to pharmacopeial standards .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer: While specific hazard data for this compound is limited, general protocols for pyrrolidine-containing heterocycles apply: use fume hoods, nitrile gloves, and PPE. In case of exposure, follow first-aid measures such as rinsing skin with water (15+ minutes) and seeking medical attention for inhalation. Store under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields of this compound under varying reaction conditions?

Methodological Answer: Competing reaction pathways (e.g., imidazole ring-opening vs. direct cycloaddition) may lead to yield discrepancies. Density functional theory (DFT) simulations can model transition states to identify kinetic vs. thermodynamic control. Experimental validation via in-situ FTIR or reaction calorimetry can monitor intermediate formation. Cross-referencing with literature on analogous quinoxaline derivatives is advised .

Q. How can computational tools predict the compound’s reactivity in biological systems?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like kinases or GPCRs. Use SMILES/InChI descriptors (e.g., C13H8F3NO2 for substituent effects) to parameterize force fields. Pair with in vitro assays (e.g., enzyme inhibition) to validate predictions. Consider the trifluoromethyl group’s electronegativity in SAR studies .

Q. What strategies resolve discrepancies in bioactivity data across different studies?

Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Perform meta-analysis of published IC₅₀ values using tools like RevMan. If contradictions persist, probe experimental variables such as solvent (DMSO vs. saline) or compound stability via LC-MS monitoring. Cross-disciplinary collaboration with chemical biologists is key .

Q. How can process simulation optimize large-scale synthesis without industrial equipment?

Methodological Answer: Use Aspen Plus or COMSOL to model reaction kinetics and separation steps (e.g., membrane filtration for byproduct removal). Focus on CRDC subclass RDF2050108 (process control in chemical engineering) to design batch reactors with real-time pH/temperature feedback. Pilot-scale trials (1–10 g) should prioritize reproducibility over throughput .

Methodological Framework for Future Studies

  • Interdisciplinary Integration : Link synthesis to broader biological hypotheses (e.g., kinase inhibition) using CLP electives in chemical biology .
  • Data Validation : Replicate key findings using open-access datasets (e.g., PubChem BioAssay) and share raw spectra via platforms like Zenodo.
  • Safety Compliance : Regularly update risk assessments using SDS templates (e.g., ALADDIN guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.